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Compound of Interest

Compound Name: YM-430

Cat. No.: B10832601

Disclaimer: This document is intended for research and informational purposes only. YM-430 is
a preclinical drug candidate, and publicly available information, particularly regarding its off-
target effects, is limited. The information provided here is based on the known pharmacology of
YM-430 and general principles of drug discovery.

This technical support center provides guidance for researchers, scientists, and drug
development professionals who may be investigating the compound YM-430. The content is
structured to address potential questions and troubleshooting scenarios related to its off-target
effects during experimentation.

Frequently Asked Questions (FAQSs)

Q1: What is YM-430 and what is its primary mechanism of action?

YM-430 is a novel 1,4-dihydropyridine derivative with a dual mechanism of action. It functions
as both a 31-adrenergic receptor antagonist and a calcium channel antagonist.[1] This dual
activity suggests its potential as an antianginal and antihypertensive agent.[1]

Q2: What are the known on-target effects of YM-430 based on preclinical studies?
Preclinical studies in animal models have demonstrated the following on-target effects:

« Inhibition of 3,4-diaminopyridine-induced rhythmic contractions in isolated dog coronary
artery.[1]
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e Inhibition of arginine vasopressin-induced ST-segment depression in anesthetized rats.[1]

o Dose-dependent decrease in mean blood pressure and total peripheral resistance in
anesthetized dogs.

« Inhibition of isoproterenol-induced tachycardia in conscious rats.
Q3: Is there any publicly available data on the off-target effects of YM-430?

As of the latest search, there is no specific public data detailing a comprehensive off-target
screening or safety pharmacology profile for YM-430. Drug development of this compound
appears to have been discontinued or not extensively published in the public domain.

Q4: What are the potential off-target effects to consider for a compound like YM-430?

Given that YM-430 is a 1,4-dihydropyridine and a [3-blocker, potential off-target effects could be
hypothesized based on the known pharmacology of these drug classes. Researchers should
consider investigating:

o Selectivity against other adrenergic receptor subtypes: While designed as a B1l-antagonist,
its activity against 32, al, and a2 adrenergic receptors should be assessed.

 Activity at other ion channels: Cross-reactivity with other calcium channel subtypes (e.g., N-
type, T-type) and other voltage-gated ion channels (e.g., sodium, potassium channels) could
be a source of off-target effects.

« Interaction with Cytochrome P450 (CYP) enzymes: Inhibition or induction of CYP enzymes
could lead to drug-drug interactions.

e hERG channel inhibition: A common off-target effect for many small molecules that can lead
to cardiotoxicity.

Troubleshooting Guide
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Observed Experimental
Issue

Potential Cause Related to
Off-Target Effects

Recommended
Troubleshooting Steps

Unexpected changes in heart
rate or blood pressure not fully
explained by B1-blockade and

calcium channel antagonism.

- Off-target activity at other
adrenergic receptor subtypes
(e.g., B2 agonism/antagonism,
a-adrenergic effects).-
Interaction with other

cardiovascular ion channels.

- Conduct a receptor selectivity
panel to assess binding to a
broad range of adrenergic and
other GPCRs.- Perform
electrophysiology studies to
evaluate effects on other key
cardiac ion channels (e.g.,
hERG, Nav1.5).

Unexplained neurological or
behavioral effects in animal

models.

- Off-target binding to central
nervous system (CNS)
receptors or ion channels.-
Some dihydropyridines can
have CNS effects.

- Perform a CNS safety
pharmacology panel to assess
for potential neurological
liabilities.- Evaluate brain

penetration of the compound.

Inconsistent results in cellular

assays.

- Off-target effects on cell
signaling pathways unrelated
to Bl-adrenergic or calcium
signaling.- Cytotoxicity due to

off-target interactions.

- Perform a broad kinase
screening panel to identify any
unintended inhibition of cellular
kinases.- Conduct cytotoxicity
assays in the relevant cell

lines.

Variability in drug metabolism
or unexpected drug-drug
interactions in co-

administration studies.

- Inhibition or induction of
cytochrome P450 (CYP)

enzymes.

- Run a CYP450 inhibition and
induction panel to determine
the compound's effect on

major CYP isoforms.

Quantitative Data Summary

The following table summarizes the known on-target quantitative data for YM-430. No

quantitative off-target data is publicly available.
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Parameter Value Assay Conditions Reference

Isolated dog coronary

IC50 (Rhythmic artery, 3,4-
. 59.2 nM o [1]
Contractions) diaminopyridine-
induced

Anesthetized rats,
IC50 (ST-Segment

) 36.6 mg/kg PO arginine vasopressin- [1]
Depression)

induced

Experimental Protocols

Since specific experimental protocols for assessing YM-430's off-target effects are not
published, this section provides a general methodology for a standard off-target liability
screening panel.

Objective: To identify potential off-target binding of a test compound to a panel of receptors, ion
channels, and enzymes.

Methodology: Radioligand Binding Assays

o Compound Preparation: The test compound (e.g., YM-430) is serially diluted to a range of
concentrations.

 Membrane Preparation: Cell membranes expressing the target of interest (e.g., a specific
receptor or ion channel) are prepared.

+ Radioligand: A specific radiolabeled ligand known to bind to the target is used.
e Binding Assay:
o The test compound, cell membranes, and radioligand are incubated together.

o A control group with vehicle instead of the test compound is included to determine 100%
binding.

o A non-specific binding control with an excess of a known unlabeled ligand is included.
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e Separation: The bound and free radioligand are separated by rapid filtration.

o Detection: The amount of radioactivity bound to the membranes is quantified using a
scintillation counter.

o Data Analysis: The percentage of inhibition of radioligand binding by the test compound is
calculated. An IC50 value (the concentration of the test compound that inhibits 50% of
specific binding) is determined.

Visualizations
Signaling Pathways of On-Target Effects
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Test Compound
(e.g., YM-430)

Primary Off-Target Screen
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(Binding >50% at 10uM)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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